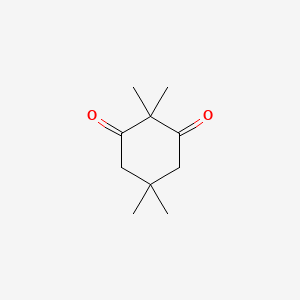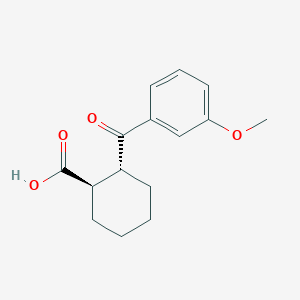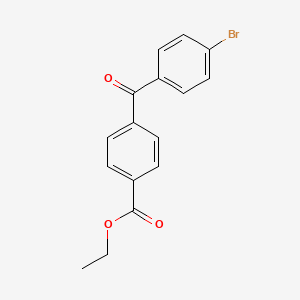
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-
説明
“1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.2328 .
Molecular Structure Analysis
The molecular structure of “1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” can be represented by the InChI string: InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” has a molecular weight of 168.23 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 34.1 Ų .
科学的研究の応用
Photochemistry
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- (I) is involved in photochemical reactions, producing enol δ-lactone with an exocyclic olefinic bond. This photochemistry has implications for understanding molecular rearrangements and fragmentation under light exposure (Nozaki et al., 1967).
Synthesis of Derivatives
The compound is used in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. This process, involving condensation with aromatic aldehydes, is noted for its environmental friendliness and high yields (Li et al., 2012).
Generation of 5-ene-1,2,4-triones
Oxidation of 1,3-cyclohexanediones with certain salts generates 5-ene-1,2,4-triones. These products serve as versatile building blocks for synthesizing more complex molecules and are of interest in organic chemistry (Eddy et al., 2012).
Reactions with Nitroolefins
1,3-Cyclohexanedione undergoes Michael addition reactions with nitroolefins. These reactions lead to various derivatives, contributing to the diversity of chemical compounds derived from cyclohexanediones (Nielsen & Archibald, 1969).
Preparation of Octahydroxanthene Derivatives
This compound is also used in synthesizing 3,3,6,6-tetramethyl-9-aryl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene derivatives, highlighting its role in creating structurally diverse and potentially bioactive compounds (Jian-feng, 2011).
Structural Analysis and Spectroscopy
It's involved in studies focusing on the molecular structures and conformational compositions, as determined by techniques like electron diffraction and theoretical calculations (Shen & Samdal, 2011).
作用機序
Target of Action
The primary target of 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is a key enzyme present in plants that breaks down the amino acid tyrosine into its components .
Mode of Action
The compound inhibits the action of HPPD . This inhibition disrupts the normal breakdown of tyrosine, leading to changes in the plant’s biochemical processes .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine breakdown pathway . This disruption can lead to a variety of downstream effects, including the disruption of other biochemical pathways dependent on the products of tyrosine breakdown .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed and distributed throughout the plant, metabolized to various extents, and eventually excreted .
Result of Action
The inhibition of HPPD by 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- leads to a rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .
Action Environment
The action, efficacy, and stability of 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- can be influenced by various environmental factors. These may include temperature, light conditions, and the presence of other chemicals in the environment .
生化学分析
Biochemical Properties
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the key enzymes it interacts with is p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. By inhibiting HPPD, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- disrupts the production of essential molecules derived from tyrosine, leading to various biochemical effects . Additionally, this compound can interact with other biomolecules, such as proteins and cofactors, altering their activity and function.
Cellular Effects
The effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- on cellular processes are diverse and depend on the type of cells involved. In plant cells, for instance, the inhibition of p-hydroxyphenylpyruvate dioxygenase by this compound leads to a reduction in the synthesis of plastoquinone and tocopherols, which are crucial for photosynthesis and protection against oxidative stress . In animal cells, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various enzymes and proteins.
Molecular Mechanism
At the molecular level, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- exerts its effects primarily through enzyme inhibition. The compound binds to the active site of p-hydroxyphenylpyruvate dioxygenase, preventing the enzyme from catalyzing the conversion of p-hydroxyphenylpyruvate to homogentisate . This binding interaction is facilitated by the structural similarity of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- to the enzyme’s natural substrate. Additionally, this compound may affect other enzymes and proteins through similar binding interactions, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- in animal models are dose-dependent. At low doses, the compound may exert minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . In some cases, high doses of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- have been associated with toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is involved in several metabolic pathways, primarily through its interaction with enzymes like p-hydroxyphenylpyruvate dioxygenase . By inhibiting this enzyme, the compound affects the catabolism of tyrosine and the production of downstream metabolites. Additionally, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- may influence other metabolic pathways by modulating the activity of various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are crucial for its activity and function in various biological systems.
Subcellular Localization
The subcellular localization of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, in plant cells, the compound may localize to chloroplasts, where it inhibits p-hydroxyphenylpyruvate dioxygenase and affects photosynthesis. In animal cells, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- may localize to mitochondria or other organelles, where it can modulate enzyme activity and cellular metabolism.
特性
IUPAC Name |
2,2,5,5-tetramethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYOPLPHLGBSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061031 | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-50-1 | |
| Record name | 2,2,5,5-Tetramethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methone, dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methone, dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is a key chemical transformation involving 2,2,5,5-Tetramethyl-1,3-cyclohexanedione as a product?
A1: Research highlights the production of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione through the isomerization of 5-hydroxy-3,3,6-trimethyl-5-heptenoic acid δ-lactone. This reaction is specifically induced by organoaluminum reagents. [, ] You can find more details about this transformation in the following papers:
Q2: Has the photochemical behavior of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione been investigated?
A2: Yes, studies have explored the photo-isomerization of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione. [] While the provided abstract doesn't detail the specific products or mechanisms, this research suggests the molecule undergoes structural changes upon light exposure. For further insights into this photo-isomerization, refer to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)

